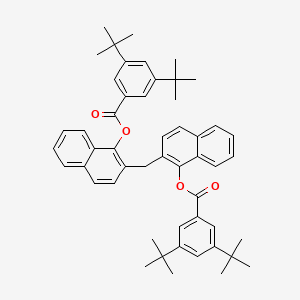
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate), also known as BN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including organic electronics, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has anti-inflammatory and anti-oxidant properties. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) in lab experiments is its high purity and stability. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is also readily available and relatively easy to synthesize. One limitation of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is its high cost compared to other compounds.
Direcciones Futuras
For research on methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) include the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based materials for use in organic electronics and the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based anti-cancer agents.
Métodos De Síntesis
The synthesis of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) involves the reaction of 2,6-ditert-butylphenol with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to form methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate). This synthesis method has been optimized to produce high yields of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) with good purity.
Aplicaciones Científicas De Investigación
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential applications in various fields. In the field of organic electronics, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been used as a building block for the synthesis of semiconducting polymers. In materials science, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a stabilizer for polymeric materials. In medicinal chemistry, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been studied for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZHVOPBSQGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
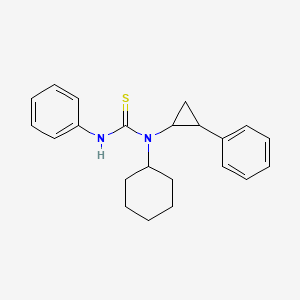
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
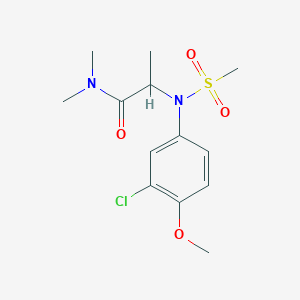
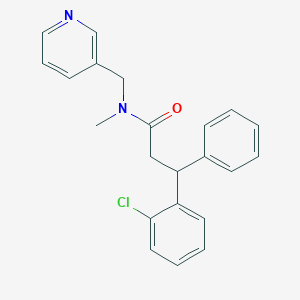
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
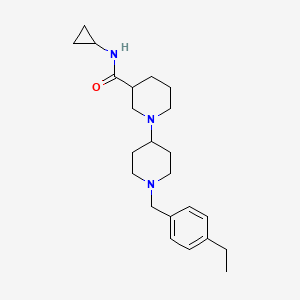
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
![(2-furylmethyl)({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B6133486.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
